molecular formula C21H26N4O3 B2764754 1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione CAS No. 893988-38-0

1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione

Cat. No. B2764754
CAS RN: 893988-38-0
M. Wt: 382.464
InChI Key: WDHVZBGDFAICJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : The synthesis of various related compounds, such as 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, has been explored, showcasing methods for creating complex structures from simpler precursors. These syntheses often involve reactions without catalysts or solvents, providing insights into the chemical properties and reactivity of related indole and pyrrolidine derivatives (Percino et al., 2006).
  • Crystal and Molecular Structure Determination : The determination of the crystal and molecular structure of synthesized compounds through techniques like single crystal X-ray diffraction helps in understanding the geometric and electronic properties of these molecules, which is crucial for their potential applications in various scientific fields (Percino et al., 2006).

Potential Pharmaceutical Applications

  • Inhibitors of HIV-1 Attachment : Research has led to the discovery of azaindole derivatives, including compounds structurally similar to the specified chemical, as potential inhibitors of HIV-1 attachment. This suggests the compound's framework could be useful in developing new antiviral agents. The evolution from indole to azaindoles demonstrates a systematic approach to enhancing pharmaceutical properties and antiviral activity (Wang et al., 2009).
  • Anticancer Activity : Derivatives of 1-(1H-Indol-3-yl)-2-(4-diarylmethylpiperazine-1-yl)ethane-1,2-dione have been synthesized and shown to possess moderate-to-potent antiproliferative activities against various cancer cell lines in vitro. This highlights the potential application of structurally related compounds in the development of new anticancer drugs (Jiang et al., 2016).

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-22-10-12-24(13-11-22)21(28)20(27)17-14-25(18-7-3-2-6-16(17)18)15-19(26)23-8-4-5-9-23/h2-3,6-7,14H,4-5,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHVZBGDFAICJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Keto-2-pyrrolidino-ethyl)indol-3-yl]-2-(4-methylpiperazino)ethane-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.